molecular formula C20H22N4O3 B2772634 ethyl 1-{3-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-amido]phenyl}-1H-pyrazole-3-carboxylate CAS No. 1375211-63-4

ethyl 1-{3-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-amido]phenyl}-1H-pyrazole-3-carboxylate

Cat. No.: B2772634
CAS No.: 1375211-63-4
M. Wt: 366.421
InChI Key: SBEZTBMXKVWJAZ-SFHVURJKSA-N
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Description

Ethyl 1-{3-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-amido]phenyl}-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{3-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-amido]phenyl}-1H-pyrazole-3-carboxylate involves a multi-step process:

  • Formation of the pyrazole core: : Start with the cyclization of hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

  • Functionalization of the pyrazole ring: : Use appropriate reagents such as alkyl halides or acylating agents to introduce ethyl, prop-2-yn-1-yl, and pyrrolidine-2-amido groups.

  • Coupling reactions: : Employ cross-coupling reactions like Suzuki or Sonogashira to attach the phenyl and pyrazole moieties.

Industrial Production Methods

Industrial production often leverages high-yielding and scalable methods such as:

  • Continuous flow synthesis: : Enhances reaction efficiency and scalability.

  • Automated synthesis platforms: : Reduces reaction times and increases consistency.

  • Green chemistry approaches: : Minimizes environmental impact through solvent selection and reaction optimization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{3-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-amido]phenyl}-1H-pyrazole-3-carboxylate undergoes various chemical reactions:

  • Oxidation: : Converts to corresponding oxides using reagents like hydrogen peroxide.

  • Reduction: : Converts to corresponding amines using agents like lithium aluminum hydride.

  • Substitution: : Halogenation or nitration under suitable conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, catalytic amounts of metal oxides.

  • Reduction: : Lithium aluminum hydride, palladium on carbon.

  • Substitution: : Bromine for halogenation, nitric acid for nitration.

Major Products Formed

  • Oxidation: : Oxidized derivatives with additional oxygen functionalities.

  • Reduction: : Corresponding amines and reduced nitrogen-containing compounds.

  • Substitution: : Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

Ethyl 1-{3-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-amido]phenyl}-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

  • Chemistry: : Used as a building block for creating complex organic molecules.

  • Biology: : Acts as a probe in biochemical assays to study enzyme activities.

  • Medicine: : Investigated for potential therapeutic effects in various diseases due to its unique chemical properties.

  • Industry: : Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level:

  • Molecular targets: : Binds to specific enzymes or receptors, modulating their activity.

  • Pathways involved: : Inhibits or activates signaling pathways, affecting cellular processes like proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Ethyl 1-{3-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-amido]phenyl}-1H-pyrazole-3-carboxylate stands out due to its unique structural features and reactivity. Similar compounds include:

  • Phenyl-pyrazole carboxylates: : Differ in their substituent patterns and reactivity.

  • Pyrrolidine-based pyrazoles: : Share the pyrrolidine moiety but vary in their overall chemical behavior.

  • Ethyl-pyrazole derivatives: : Exhibit differences in their side chains and functional groups, impacting their applications and mechanisms of action.

Properties

IUPAC Name

ethyl 1-[3-[[(2S)-1-prop-2-ynylpyrrolidine-2-carbonyl]amino]phenyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-3-11-23-12-6-9-18(23)19(25)21-15-7-5-8-16(14-15)24-13-10-17(22-24)20(26)27-4-2/h1,5,7-8,10,13-14,18H,4,6,9,11-12H2,2H3,(H,21,25)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEZTBMXKVWJAZ-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC=CC(=C2)NC(=O)C3CCCN3CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C=C1)C2=CC=CC(=C2)NC(=O)[C@@H]3CCCN3CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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